molecular formula C17H12BrNO2 B8573328 3-(Bromomethyl)-2-phenylquinoline-4-carboxylic acid

3-(Bromomethyl)-2-phenylquinoline-4-carboxylic acid

Cat. No.: B8573328
M. Wt: 342.2 g/mol
InChI Key: LMUARGWTJOUFDZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-phenylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H12BrNO2 and its molecular weight is 342.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

3-(bromomethyl)-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12BrNO2/c18-10-13-15(17(20)21)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)

InChI Key

LMUARGWTJOUFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2CBr)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-2-phenylquinoline-4-carboxylic acid (1.5 g, 5.7 mmol) and N-bromosuccinimide (1.52 g, 8.5 mmol) in carbon tetrachloride (25 mL) was added benzoyl peroxide (approximately 10 mg) and heated under reflux with illumination using a long wavelength ultraviolet lamp (Blak-ray model B100-AP, Upland, Calif.). After 4 h, additional portions of N-bromosuccinimide (750 mg, 4.2 mmol) and benzoyl peroxide (approximately 10 mg) were added. After an additional 2 h, the cooled mixture was diluted with water. Sodium thiosulfate (1 g) was added, then the pH was adjusted to approximately 4.0 by addition of dilute HCl and NaOH. The mixture was further diluted with ethyl acetate, extracted, and dried (MgSO4) to afford the product as a light brown powder (1.62 g, 6.2 mmol). 1H NMR (300 MHz, DMSO) δ 8.09 (d, J=8.4 Hz, 1H), 7.96-7.86 (m, 2H), 7.76 (d, J=8.2 Hz, 1H), 7.68-7.64 (m, 2H), 7.61-7.55 (m, 3H), 4.75 (s, 2H). LRMS m/z 342.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.52 g
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reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
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750 mg
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reactant
Reaction Step Two
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10 mg
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catalyst
Reaction Step Two
Name
Sodium thiosulfate
Quantity
1 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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